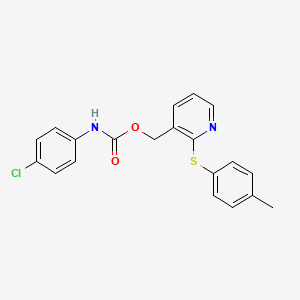
(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a sulfonyl group, a carbamate ester, and a pyridine ring . The sulfonyl group consists of a sulfur atom bonded to two oxygen atoms and connected to an organic substituent . The carbamate ester is a carboxylic ester derived from carbamic acid .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups in the molecule. Unfortunately, without specific information or a provided structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, sulfonyl groups can undergo reduction reactions . Carbamate esters can react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, sulfonyl groups can influence the polarity and acidity of a molecule . Carbamate esters can form hydrogen bonds, influencing solubility and reactivity .Aplicaciones Científicas De Investigación
High-Performance Polymeric Materials
A study by Tapaswi et al. (2015) focused on the development of high-refractive-index polyimides derived from thiophenyl-substituted benzidines, which could be related to the structural motifs present in the given compound. These materials exhibit excellent thermal and mechanical stability, indicating potential applications in optoelectronics and advanced polymer engineering (Tapaswi et al., 2015).
Antimicrobial Agents
Research by Carcanague et al. (2002) explored the antimicrobial potential of structures derived from benzimidazole sulfanyl methyl compounds against Helicobacter pylori. This indicates the compound's framework could be beneficial in developing new treatments for bacterial infections, highlighting its relevance in medicinal chemistry and pharmacology (Carcanague et al., 2002).
Antileukemic Activity
Anderson and Mach (1987) studied bis(N-methylcarbamate) derivatives of pyrrolo[1,2-c]thiazoles for their antileukemic activity. Their research underlines the therapeutic potential of carbamate derivatives in oncology, suggesting avenues for developing novel anticancer drugs (Anderson & Mach, 1987).
Fluorescent pH Sensors
Yang et al. (2013) developed a heteroatom-containing organic fluorophore for fluorescent pH sensing. This research exemplifies how structural elements similar to those in the specified compound can be employed in designing sensitive and reversible sensors for environmental and biological applications (Yang et al., 2013).
Agricultural Applications
In the context of agriculture, Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole. Although not directly related to the specified compound, this study highlights the broader utility of carbamate derivatives in developing advanced delivery systems for agricultural chemicals, potentially reducing environmental impact and enhancing efficiency (Campos et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-4-10-18(11-5-14)26-19-15(3-2-12-22-19)13-25-20(24)23-17-8-6-16(21)7-9-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBOCVOUNMPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



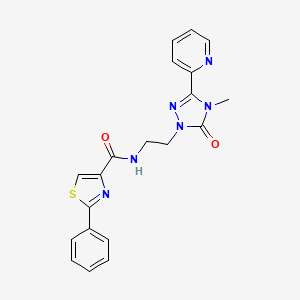
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)
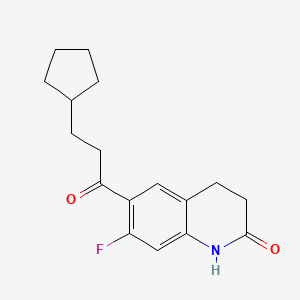
![3-Methyl-6-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2685261.png)
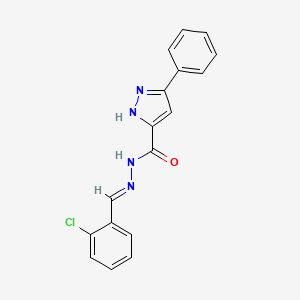
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)

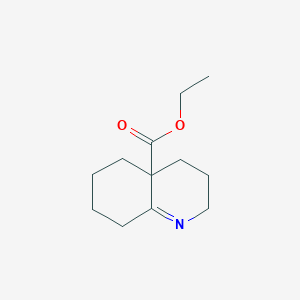
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685268.png)
![2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2685270.png)